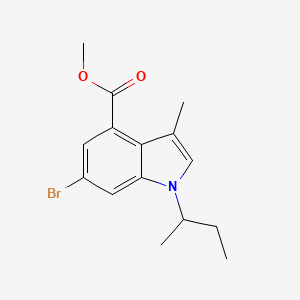

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-bromo-1-butan-2-yl-3-methylindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO2/c1-5-10(3)17-8-9(2)14-12(15(18)19-4)6-11(16)7-13(14)17/h6-8,10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULOCTQDDGBISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136465 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346576-39-3 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346576-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula : C15H18BrNO2

- Molecular Weight : 324.21 g/mol

- CAS Number : 1346576-39-3

- Structure : The compound features an indole ring system with a bromine atom and a sec-butyl group, which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- Cytotoxicity : The compound demonstrated significant growth inhibition in MDA-MB-231 cells with an IC50 value ranging from 2.43 to 7.84 μM, indicating its potential as an anticancer agent .

- Mechanism of Action :

- Microtubule Destabilization : It was observed that the compound could inhibit microtubule assembly, a critical process for cell division, which may lead to apoptosis in cancer cells .

- Apoptosis Induction : Morphological changes consistent with apoptosis were noted at concentrations as low as 1.0 μM, with enhanced caspase-3 activity observed at higher concentrations (10.0 μM) .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions within biological systems. The presence of the bromine atom and the sec-butyl group contributes to its lipophilicity and may enhance its ability to penetrate cell membranes, thereby increasing its efficacy against tumor cells.

Study on Anticancer Activity

A detailed study conducted on various derivatives of indole compounds, including this compound, revealed promising results:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |

| Other Indole Derivative | HepG2 | 4.98–14.65 | Apoptosis induction |

This table summarizes the findings from the screening of various compounds against specific cancer cell lines, highlighting the effectiveness of this compound.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substitution Patterns

The compound’s key structural features are compared below with analogs (Table 1):

Key Observations :

- 1-Position Substitution : Cyclopropyl (vs. sec-butyl) reduces steric bulk and may improve metabolic stability in drug candidates.

- Core Heterocycle : Indazole derivatives (e.g., Methyl 6-bromo-1H-indazole-3-carboxylate) exhibit distinct electronic properties due to the additional nitrogen, influencing binding affinity in kinase inhibitors.

Physicochemical Properties

- Solubility and Stability : The sec-butyl group (logP ~2.5) likely increases hydrophobicity compared to cyclopropyl analogs. Bromine and ester groups may confer moderate water solubility, though hydrolysis rates depend on steric hindrance, as seen in chloroformates.

- Thermal Stability : Methyl esters (e.g., Methyl 2-benzoyl-β-carboline-1-carboxylate) are typically stable at room temperature, aligning with storage recommendations for the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate, and how do reaction conditions affect yield?

- Synthesis Strategy : The compound can be synthesized via sequential functionalization of the indole core. A typical route involves:

- Bromination : Introducing bromine at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DMF .

- Alkylation : Introducing the sec-butyl group at the 1-position via nucleophilic substitution with sec-butyl bromide, using a strong base (e.g., NaH) in THF .

- Esterification : Methyl ester formation at the 4-position using methyl chloroformate in the presence of a base (e.g., pyridine) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sec-butyl’s diastereotopic protons at δ 0.8–1.6 ppm, indole aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 326.03 for C₁₅H₁₇BrNO₂) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly the sec-butyl group’s conformation .

Q. What are the stability and storage recommendations for this compound?

- Stability : The compound is sensitive to light and moisture due to the labile ester and bromine groups. Degradation products include hydrolyzed carboxylic acid derivatives (detectable via TLC) .

- Storage : Store at –20°C under argon in amber vials. Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents (bromo, sec-butyl, methyl) influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Acts as a directing group for Suzuki-Miyaura couplings. The 6-bromo position shows higher reactivity with aryl boronic acids compared to other positions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- sec-Butyl : Steric hindrance from the branched alkyl group reduces nucleophilic substitution at the 1-position but stabilizes intermediates in Heck reactions .

- Methyl Group : Electron-donating effects at the 3-position slightly deactivate the indole ring toward electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data across structurally similar indole derivatives?

- Case Study : While Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate exhibits antimicrobial activity (MIC = 8 µg/mL against S. aureus), the target compound shows reduced potency (MIC >32 µg/mL). This discrepancy arises from:

- Steric Effects : The sec-butyl group limits membrane penetration .

- Electrophilicity : The 4-carboxylate ester reduces hydrogen-bonding capacity compared to 3-carboxylate analogs .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking Studies : Molecular docking (AutoDock Vina) reveals weak binding (ΔG = –6.2 kcal/mol) to E. coli DNA gyrase due to poor complementarity with the hydrophobic active site.

- MD Simulations : 100-ns simulations show the sec-butyl group induces conformational flexibility, reducing target affinity .

- Validation : Correlate in silico results with SPR binding assays (KD = 120 µM) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to separate brominated byproducts .

- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity, confirmed by melting point (mp 142–144°C) .

Q. How do reaction solvents influence the regioselectivity of indole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.